Atrazine mercapturate

描述

阿特拉津硫醇代谢物是广泛使用的除草剂阿特拉津的代谢产物。阿特拉津主要用于控制玉米、甘蔗和高粱等作物中的阔叶杂草和禾本科杂草。 阿特拉津硫醇代谢物是在体内解毒过程的产物,在该过程中,阿特拉津与谷胱甘肽结合,随后转化为硫醇代谢物 .

准备方法

合成路线和反应条件: 阿特拉津硫醇代谢物通常通过涉及阿特拉津与谷胱甘肽结合的代谢途径合成。该过程由谷胱甘肽S-转移酶催化,生成阿特拉津-谷胱甘肽结合物。 该结合物随后进一步加工形成阿特拉津硫醇代谢物 .

工业生产方法: 在工业环境中,阿特拉津硫醇代谢物的生产涉及使用固相萃取结合高效液相色谱-串联质谱法 (SPE-HPLC-MS/MS)。 这种方法允许对生物样品中的阿特拉津及其代谢物进行有效定量和分析 .

化学反应分析

反应类型: 阿特拉津硫醇代谢物会发生各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢,导致形成氧化产物。

还原: 该反应涉及添加氢或去除氧,导致形成还原产物。

常见试剂和条件:

氧化: 常见试剂包括过氧化氢和高锰酸钾。

还原: 常见试剂包括硼氢化钠和氢化铝锂。

取代: 常见试剂包括卤素和亲核试剂

形成的主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,阿特拉津硫醇代谢物的氧化可以导致亚砜和砜的形成 .

科学研究应用

Biomonitoring and Exposure Assessment

Atrazine mercapturate serves as a critical biomarker for assessing human exposure to atrazine. Research has shown that measuring AM levels in urine can provide insights into recent atrazine exposure among various populations, including agricultural workers and the general public.

-

Case Study: Agricultural Workers

A study involving corn farmers demonstrated that urinary AM levels were significantly higher during the planting season compared to controls. The geometric mean urinary AM values for farmers were 1.1 μg/g creatinine, indicating direct exposure related to atrazine application practices . This finding underscores the utility of AM as a reliable indicator of pesticide exposure in occupational settings. -

General Population Exposure

Research conducted by the CDC indicated that previous estimates of atrazine exposure in the general population were underestimated. By focusing on multiple metabolites, including AM, researchers found that less than 5% of the population was accurately assessed for atrazine-related chemicals, highlighting the need for comprehensive biomonitoring strategies .

Health Implications and Epidemiological Studies

This compound's role extends beyond mere detection; it is pivotal in epidemiological studies exploring health outcomes associated with atrazine exposure.

-

Cancer Studies

The International Agency for Research on Cancer (IARC) has classified atrazine as a potential carcinogen based on its effects observed in animal studies and epidemiological data linking it to cancer risk in humans. The presence of AM in biological samples can help establish connections between atrazine exposure and cancer incidence . For instance, studies have suggested a correlation between elevated AM levels and increased cancer risk among agricultural workers exposed to atrazine over prolonged periods . -

Reproductive Health Research

Atrazine has been linked to reproductive health issues, including hormonal disruptions. The measurement of AM provides a pathway to investigate these effects in human populations, particularly among those with high agricultural exposure .

Environmental Monitoring

This compound is also relevant in environmental science, particularly concerning water quality monitoring and ecological risk assessments.

-

Water Quality Studies

Given that atrazine is commonly detected in surface water and groundwater, monitoring AM can help assess the extent of environmental contamination and its potential impact on human health through drinking water sources. Studies have indicated that indirect exposure through contaminated water is a significant route of atrazine entry into human systems . -

Ecotoxicology

The presence of AM can serve as an indicator of ecological impacts resulting from agricultural runoff. Monitoring AM levels in aquatic systems can provide insights into the bioavailability of atrazine and its metabolites, informing risk assessments for wildlife and ecosystems affected by agricultural practices .

Summary of Findings

The applications of this compound span various fields, including biomonitoring, epidemiological research, and environmental science. Its role as a biomarker for exposure assessment is particularly noteworthy:

作用机制

阿特拉津硫醇代谢物通过抑制植物的光合作用发挥作用。 这是通过阻断叶绿体中的电子传递链实现的,导致能量产生中断,最终导致植物死亡 . 在动物中,阿特拉津及其代谢物(包括阿特拉津硫醇代谢物)会破坏内分泌信号传导,导致各种生殖和发育影响 .

相似化合物的比较

阿特拉津硫醇代谢物与阿特拉津的其他代谢物类似,例如去乙基阿特拉津和去异丙基阿特拉津。 它在与谷胱甘肽结合并随后转化为硫醇代谢物的形成过程中是独一无二的 . 其他类似化合物包括:

去乙基阿特拉津: 通过阿特拉津的脱烷基化形成。

去异丙基阿特拉津: 通过阿特拉津的脱烷基化形成。

二氨基氯三嗪: 通过去乙基阿特拉津和去异丙基阿特拉津的进一步脱烷基化形成.

生物活性

Atrazine, a widely used herbicide, is known for its environmental persistence and potential health risks. Its biological activity, particularly through its metabolite atrazine mercapturate (AM), has been the subject of numerous studies. This article delves into the biological activity of this compound, summarizing key findings from various research studies, and presenting data on its effects on human health and the environment.

Overview of Atrazine and Its Metabolism

Atrazine is predominantly employed in agricultural settings to control weeds. Once absorbed by organisms, it undergoes metabolic transformation primarily via dealkylation and conjugation with glutathione, resulting in several metabolites, including this compound. This metabolite is considered a biomarker for atrazine exposure due to its presence in urine shortly after exposure.

Key Metabolites of Atrazine

| Metabolite Name | Description | Biological Activity |

|---|---|---|

| This compound | A glutathione-derived metabolite | Indicator of recent exposure |

| Diaminochlorotriazine | A dealkylated product | Retains biological activity similar to ATZ |

| Desethylatrazine | Another significant dealkylation product | Less biologically active than AM |

Endocrine Disruption

Research indicates that atrazine and its metabolites, including this compound, can disrupt endocrine functions. Studies have shown that exposure can lead to alterations in hormone levels and reproductive health issues:

- Case Study : A study involving pregnant women found that quantifiable levels of atrazine or AM were present in 5.5% of urine samples. This exposure was associated with fetal growth restrictions and smaller head circumferences, indicating potential developmental impacts (2).

- Animal Studies : Experimental studies on animals have reported reproductive effects such as delayed puberty and increased incidence of reproductive organ abnormalities (8).

Oxidative Stress

This compound has also been linked to oxidative stress markers. A longitudinal study showed that farmers exposed to atrazine had elevated levels of oxidative stress indicators in their urine, suggesting that AM may contribute to cellular damage (3).

Detection and Measurement

The detection of this compound in biological samples is crucial for assessing exposure:

- Detection Window : this compound is detectable in urine for only 24-48 hours post-exposure (8). This short detection window necessitates timely sample collection following suspected exposure.

- Methodology : Advanced techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry are employed to measure AM levels accurately (1).

Summary of Research Findings

The biological activity of this compound highlights significant concerns regarding human health and environmental safety. Key findings from various studies include:

- Prevalence of Exposure : A considerable percentage of pregnant women exhibited detectable levels of AM, correlating with adverse birth outcomes (2).

- Endocrine Effects : Evidence suggests that atrazine metabolites can disrupt hormonal functions, leading to reproductive health issues (8).

- Oxidative Damage : Increased oxidative stress markers were observed among populations exposed to atrazine, indicating potential long-term health risks (3).

属性

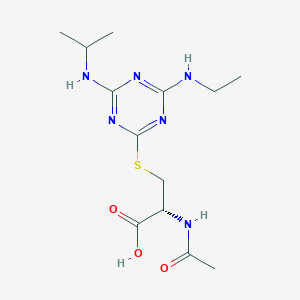

IUPAC Name |

(2R)-2-acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N6O3S/c1-5-14-11-17-12(15-7(2)3)19-13(18-11)23-6-9(10(21)22)16-8(4)20/h7,9H,5-6H2,1-4H3,(H,16,20)(H,21,22)(H2,14,15,17,18,19)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBXBVCDDNBLJW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SCC(C(=O)O)NC(=O)C)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC(=NC(=N1)SC[C@@H](C(=O)O)NC(=O)C)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160763 | |

| Record name | Atrazine mercapturate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138722-96-0 | |

| Record name | Atrazine mercapturate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138722960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrazine mercapturate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。